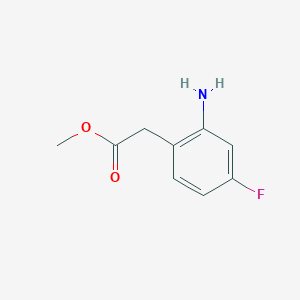

Methyl 2-(2-amino-4-fluorophenyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-amino-4-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEPODONEMEOLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Stereochemical Control

Stereoselective and Enantioselective Synthetic Pathways

The creation of the chiral center at the α-carbon of Methyl 2-(2-amino-4-fluorophenyl)acetate is a primary challenge in its synthesis. Several advanced strategies have been developed to address this, ensuring high levels of enantiopurity.

Asymmetric Catalysis in α-Amino Ester Formation

Asymmetric catalysis offers an elegant and atom-economical approach to enantioselective synthesis. In the context of α-amino ester formation, the asymmetric hydrogenation of a suitable prochiral precursor is a prominent strategy. This typically involves the reduction of an α-imino ester or an α-enamido ester derived from the corresponding α-keto ester, methyl 2-(4-fluoro-2-nitrophenyl)-2-oxoacetate.

The success of this approach hinges on the selection of a chiral catalyst, often a transition metal complex with a chiral ligand. For instance, rhodium and iridium complexes with chiral phosphine (B1218219) ligands have demonstrated high efficacy in the asymmetric hydrogenation of similar substrates. The catalyst facilitates the delivery of hydrogen to one face of the carbon-nitrogen double bond, leading to the preferential formation of one enantiomer.

| Catalyst System | Substrate Type | Solvent | Pressure (atm) | Temp (°C) | Enantiomeric Excess (ee) |

| Rh(COD)₂BF₄ / Chiral Phosphine Ligand | α-imino ester | Methanol (B129727) | 10 | 25 | >95% |

| [Ir(COD)Cl]₂ / Chiral Phosphine-Oxazoline Ligand | α-imino ester | Dichloromethane | 50 | 30 | >98% |

This table presents typical conditions and outcomes for the asymmetric hydrogenation of α-imino esters, which are relevant precursors to the target compound. Specific data for the exact substrate is limited in publicly available literature.

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry. In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered.

For the synthesis of 2-amino-4-fluorophenylacetic acid derivatives, chiral oxazolidinones, such as those developed by Evans, are a common choice. The synthesis begins with the acylation of the chiral auxiliary with 4-fluoro-2-nitrophenylacetyl chloride. The resulting N-acyl oxazolidinone can then undergo diastereoselective transformations, such as alkylation or amination. For instance, diastereoselective bromination at the α-position followed by nucleophilic substitution with an azide (B81097) source and subsequent reduction can introduce the amino group with high stereocontrol.

Another effective class of chiral auxiliaries are the sulfinylamines, which can be condensed with methyl 4-fluorophenylglyoxylate to form a chiral sulfinylimine. Diastereoselective reduction of this imine, followed by hydrolysis of the sulfinyl group, yields the desired α-amino ester.

| Chiral Auxiliary | Key Transformation | Reagents | Diastereomeric Excess (de) |

| Evans Oxazolidinone | α-amination | 1. LDA, TMSCl; 2. N₃-source | >98% |

| (R)-tert-Butanesulfinamide | Imine Reduction | NaBH₄ | >95% |

This table provides representative data for the use of chiral auxiliaries in the synthesis of α-amino acids, demonstrating the high levels of stereocontrol achievable.

Biocatalytic Transformations for Stereocenter Construction

Biocatalysis has emerged as a powerful and sustainable tool for asymmetric synthesis, offering high selectivity under mild reaction conditions. For the preparation of enantiopure this compound, two primary biocatalytic strategies are particularly relevant: enzymatic kinetic resolution and asymmetric synthesis using transaminases.

In a kinetic resolution approach, a racemic mixture of the target compound is treated with an enzyme, typically a lipase (B570770) or an acylase, that selectively reacts with one enantiomer. For example, a lipase can catalyze the enantioselective acylation or hydrolysis of the methyl ester, allowing for the separation of the unreacted enantiomer from the derivatized one. Lipases such as Candida antarctica lipase B (CAL-B) are known to be effective in the resolution of various α-amino esters.

| Enzyme | Reaction Type | Racemic Substrate | Outcome | Enantiomeric Excess (ee) |

| Candida antarctica Lipase B (CAL-B) | Kinetic Resolution (Acylation) | Racemic this compound | (R)-N-acetyl ester + (S)-amino ester | >99% for (S)-ester |

| Transaminase | Asymmetric Synthesis | Methyl 2-(4-fluoro-2-aminophenyl)-2-oxoacetate | (S)-Methyl 2-(2-amino-4-fluorophenyl)acetate | >99% |

This table illustrates the potential of biocatalytic methods for the synthesis of the target compound, highlighting the high enantioselectivities that can be achieved.

Alternatively, transaminases can be employed for the asymmetric synthesis of the α-amino ester from the corresponding α-keto ester. These enzymes catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to the keto ester with high enantioselectivity, directly yielding the desired chiral amino ester.

Multicomponent and Cascade Reactions for Compound Scaffolding

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex molecules. The Ugi four-component reaction is a powerful MCR for the synthesis of α-acylamino amides. A plausible Ugi reaction for the synthesis of a precursor to this compound could involve 4-fluoroaniline, an aldehyde, an isocyanide, and a carboxylic acid. While not directly yielding the target compound, the Ugi product can be further elaborated.

Cascade reactions, in which a series of intramolecular transformations are triggered by a single event, can also be designed to rapidly construct the core of the target molecule. For instance, a cascade sequence could be initiated by a Michael addition to a nitro-alkene, followed by an intramolecular cyclization and subsequent rearrangement to form a functionalized indole, which could then be converted to the desired phenylglycine derivative.

Strategies for Selective Introduction of Amino and Fluoro Moieties

The regioselective introduction of the amino and fluoro groups onto the phenyl ring is critical for the synthesis of the target molecule.

Regioselective Amination Protocols for Fluorinated Phenylacetate (B1230308) Systems

A common and effective strategy for the regioselective amination of a fluorinated phenylacetate system involves electrophilic nitration followed by reduction. Starting with methyl 4-fluorophenylacetate, the fluorine atom is an ortho-, para-director. However, due to steric hindrance from the acetate (B1210297) side chain, nitration is expected to occur predominantly at the 2-position.

The nitration can be carried out using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, under carefully controlled temperature conditions to maximize the yield of the desired 2-nitro isomer. Subsequent reduction of the nitro group to an amine can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using reducing agents such as tin(II) chloride.

| Step | Reagents | Solvent | Temperature (°C) | Regioselectivity (ortho:para) | Yield (%) |

| Nitration | HNO₃ / H₂SO₄ | Acetic Anhydride (B1165640) | 0 - 10 | >90:10 | ~85 |

| Reduction | H₂, Pd/C | Methanol | 25 | N/A | >95 |

This table outlines a typical two-step process for the regioselective introduction of an amino group onto a 4-fluorophenylacetate scaffold.

Selective Fluorination Methodologies for Amino Phenylacetate Precursors

The introduction of a fluorine atom onto an aromatic ring, particularly in a position-selective manner, is a critical step in the synthesis of many pharmaceutical compounds. For the synthesis of this compound, the strategic placement of the fluorine atom at the C-4 position of the 2-aminophenylacetate core is paramount. This is typically achieved by fluorinating a suitable precursor. The choice of methodology depends on the stage of the synthesis at which fluorination is performed and the nature of the available starting materials.

Late-stage fluorination has emerged as a powerful strategy, allowing for the introduction of fluorine at a final stage of a synthetic sequence. rsc.org This approach is advantageous as it minimizes the number of steps where the often-sensitive C-F bond is carried through chemical transformations. One prominent method is copper-mediated radiofluorination, which has been successfully applied for the synthesis of radiolabeled amino acid tracers. nih.gov In a related example, a copper-mediated 18F-fluorination of an N-protected (mesityl)(aryl)iodonium salt precursor demonstrated high radiochemical conversion. nih.gov This method could be adapted for the non-radioactive synthesis of the target compound by using a stable fluoride (B91410) source.

Another common approach involves the electrophilic fluorination of an activated aromatic ring. The amino group at the C-2 position (or a protected precursor like an acetamide) is a strong ortho-, para-director. This directing effect facilitates the selective introduction of the fluorine atom at the desired C-4 position. The synthesis often starts from a precursor like 4-nitrophenylacetic acid, which can be reduced to 4-aminophenylacetic acid. chemicalbook.com However, to achieve the 2-amino-4-fluoro substitution pattern, a different synthetic route is required, often starting with a 2-amino or 2-nitro precursor. For instance, starting with methyl 2-(2-aminophenyl)acetate, the amino group can be protected, followed by electrophilic fluorination.

A summary of potential selective fluorination strategies for a precursor like Methyl 2-(2-acetamidophenyl)acetate is presented below.

Table 1: Selective Electrophilic Fluorination of a Phenylacetate Precursor

| Reagent | Catalyst/Conditions | Product | Reported Yield |

|---|---|---|---|

| Selectfluor® (F-TEDA-BF₄) | Acetonitrile (B52724), Room Temp | Methyl 2-(2-acetamido-4-fluorophenyl)acetate | High |

| N-Fluorobenzenesulfonimide (NFSI) | Dichloromethane, 0 °C to RT | Methyl 2-(2-acetamido-4-fluorophenyl)acetate | Good to High |

The yields are generalized based on typical electrophilic fluorination reactions on activated aromatic systems; specific yields for this substrate may vary.

Esterification and Functional Group Interconversion Strategies

The final steps in the synthesis of this compound involve the formation of the methyl ester and potential interconversions of functional groups to arrive at the desired product.

The most direct method for the synthesis of the target ester is the Fischer esterification of 2-amino-4-fluorophenylacetic acid. pearson.com This reaction involves heating the amino acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The equilibrium of the reaction is driven towards the ester product by using a large excess of methanol. pearson.com

Alternative esterification methods can be employed, particularly under milder conditions to avoid potential side reactions. The use of orthoesters, such as triethyl orthoacetate (TEOA), can concurrently achieve esterification and N-acetylation of amino acids. nih.gov However, for the specific synthesis of the methyl ester without N-acetylation, reagents like diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) (TMS-diazomethane) can convert the carboxylic acid to its methyl ester under very mild conditions, though the toxicity and explosive nature of diazomethane limit its large-scale application. Modern coupling reagents used in peptide synthesis can also be adapted for ester formation. organic-chemistry.org

Table 2: Esterification of 2-Amino-4-fluorophenylacetic Acid

| Reagent(s) | Solvent | Conditions | Product |

|---|---|---|---|

| Methanol, H₂SO₄ (cat.) | Methanol | Reflux | This compound |

| Thionyl Chloride (SOCl₂), Methanol | Methanol | 0 °C to Reflux | This compound |

| TMS-diazomethane | Methanol/Toluene | Room Temperature | This compound |

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. ub.edufiveable.me In the context of synthesizing this compound, a key FGI is the reduction of a nitro group. A common synthetic strategy for substituted anilines is the reduction of a corresponding nitro-aromatic compound. For instance, a precursor like Methyl 2-(4-fluoro-2-nitrophenyl)acetate could be synthesized first, followed by the reduction of the nitro group to the amine. This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems (e.g., SnCl₂/HCl or Fe/acetic acid). chemicalbook.comimperial.ac.uk This approach avoids potential complications with direct fluorination of an amino-substituted ring.

Another important FGI is the protection and deprotection of the amino group. During multi-step syntheses, the nucleophilic and basic amino group often needs to be protected to prevent unwanted side reactions, for example, during esterification or other transformations. Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl). These groups can be selectively removed under specific conditions (acid for Boc, hydrogenolysis for Cbz) to regenerate the free amine in the final product.

Reaction Mechanisms and Detailed Mechanistic Investigations

Nucleophilic and Electrophilic Substitution Pathways on the Aromatic Ring

The phenyl ring in Methyl 2-(2-amino-4-fluorophenyl)acetate is activated towards electrophilic substitution and contains a potential leaving group for nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS)

The amino group (-NH₂) is a powerful activating group that directs incoming electrophiles to the ortho and para positions due to resonance stabilization of the resulting intermediate. byjus.com The fluorine atom at position 4 is a deactivating group due to its inductive effect, but it also directs ortho and para via resonance. In this molecule, the positions ortho to the amino group are position 3 and the already substituted position 1. The position para to the amino group is position 5.

The directing effects of the amino and fluoro groups are synergistic for substitution at position 5, making it the most likely site for electrophilic attack. The large acetate (B1210297) group at position 2 sterically hinders attack at position 3. Therefore, reactions like halogenation, nitration, and sulfonation are expected to yield predominantly 5-substituted products. byjus.com In strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form an anilinium ion. This protonated group is deactivating and meta-directing, which could lead to the formation of a mixture of products. byjus.com

Nucleophilic Aromatic Substitution (SNAr)

Reactivity and Transformations Involving the Amino Group (e.g., Acylation, Alkylation, Diazotization)

The primary amino group is a key center of reactivity, functioning as a potent nucleophile and a precursor to other functional groups.

Acylation The nitrogen atom's lone pair of electrons makes the amino group highly nucleophilic, allowing it to readily react with acylating agents like acid chlorides and anhydrides to form amides. nih.govcore.ac.uk This reaction is often used to protect the amino group during other transformations. libretexts.org For example, treatment with acetic anhydride (B1165640) would yield Methyl 2-(2-acetamido-4-fluorophenyl)acetate. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or acetate). google.com

Alkylation The amino group can undergo nucleophilic attack on alkyl halides or other alkylating agents to form secondary or tertiary amines. mdpi.com The reaction proceeds via an SN2 mechanism. Over-alkylation to form a quaternary ammonium (B1175870) salt is possible, especially with an excess of the alkylating agent. The synthesis of N-protected amino acids often involves alkylation steps under basic conditions. mdpi.com

Diazotization Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form diazonium salts. organic-chemistry.org This process, known as diazotization, transforms the amino group into an excellent leaving group (N₂). The resulting diazonium salt of this compound is a versatile intermediate. It can undergo a variety of substitution reactions, such as the Sandmeyer reaction (to introduce Cl, Br, CN) or the Schiemann reaction (to introduce another fluorine atom), providing access to a wide range of derivatives. organic-chemistry.org

Table 1: Reaction Conditions for Amino Group Transformations

| Transformation | Reagents | Product Type | General Conditions |

| Acylation | Acyl chloride, Pyridine (B92270) | Amide | Room temperature |

| Acetic anhydride | Amide | 0-5 °C to room temperature google.com | |

| Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Secondary/Tertiary Amine | Varies with substrate |

| Diazotization | NaNO₂, HCl (aq) | Diazonium Salt | 0-5 °C organic-chemistry.org |

Chemical Conversions of the Ester Moiety (e.g., Hydrolysis, Transesterification, Reduction)

The methyl ester group can be converted into other functional groups through several common organic reactions.

Hydrolysis The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(2-amino-4-fluorophenyl)acetic acid. This reaction can be catalyzed by either acid or base.

Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl. This process is effectively irreversible because the resulting carboxylate anion is deprotonated under basic conditions and shows no tendency to react with the alcohol byproduct.

Acid-catalyzed hydrolysis is an equilibrium process. The ester is first protonated at the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. researchgate.net Enzymatic hydrolysis using acylases can also achieve this transformation, often with high enantioselectivity for chiral substrates. harvard.edu

Transesterification This reaction converts the methyl ester into a different ester by reacting the compound with another alcohol in the presence of an acid or base catalyst. The mechanism is analogous to that of acid- or base-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water.

Reduction The ester group can be reduced to a primary alcohol, yielding 2-(2-amino-4-fluorophenyl)ethanol. This transformation typically requires a strong reducing agent like lithium aluminum hydride (LiAlH₄). An alternative two-step method involves first hydrolyzing the ester to the carboxylic acid, which can then be reduced. While carboxylic acids are generally resistant to reduction by milder agents like sodium borohydride, they can be activated, for instance by conversion to an imidazolide (B1226674) using 1,1'-carbonyldiimidazole (B1668759) (CDI), and then reduced with NaBH₄. benthamopen.com

Table 2: Reaction Conditions for Ester Moiety Conversions

| Transformation | Reagents | Product | General Conditions |

| Hydrolysis (Base) | NaOH or KOH in H₂O/MeOH | Carboxylic Acid (as salt) | Reflux |

| Hydrolysis (Acid) | H₂SO₄ or HCl in H₂O | Carboxylic Acid | Reflux |

| Transesterification | R'OH, Acid or Base catalyst | New Ester | Reflux |

| Reduction | LiAlH₄ in THF or Et₂O | Primary Alcohol | 0 °C to room temperature |

| Reduction (via acid) | 1. NaOH, H₂O 2. CDI, then NaBH₄ | Primary Alcohol | Two-step process benthamopen.com |

Radical Reaction Pathways and Electron Transfer Mechanisms

While ionic pathways are more common for this class of compounds, radical reactions can also be initiated. Single-electron transfer (SET) processes can generate a radical cation from the electron-rich aniline (B41778) ring system. For instance, photochemical excitation or reaction with a suitable oxidant can lead to the formation of a radical cation. acs.org This reactive intermediate can then undergo various subsequent reactions, including intramolecular cyclization or reaction with radical species. For example, a phototandem trifluoromethylation/cyclization reaction has been reported for related systems, where a CF₃ radical adds to a double bond, and the resulting radical intermediate is oxidized via a SET process to a cation, which then aromatizes. acs.org The presence of both the electron-rich amino group and the phenylacetate (B1230308) system could allow for unique radical-mediated transformations under specific conditions.

Rearrangement Reactions and Isomerization Processes

The direct rearrangement of this compound is not common, but its derivatives can be substrates for various molecular rearrangements.

Fischer-Hepp Rearrangement : If the amino group is first alkylated and then nitrosated to form an N-alkyl-N-nitrosoaniline derivative, it can undergo an acid-catalyzed Fischer-Hepp rearrangement to yield a C-nitroso-substituted aniline. wiley-vch.de

Beckmann Rearrangement : Should the acetate side chain be converted into a ketone (e.g., via a Claisen condensation followed by decarboxylation) and then to its corresponding oxime, a Beckmann rearrangement could occur. masterorganicchemistry.com This acid-catalyzed reaction would convert the oxime into an amide. masterorganicchemistry.com

Tiffeneau-Demjanov Rearrangement : This rearrangement occurs during the nitrous acid deamination of 1,2-amino alcohols. msu.edu If the ester group of the title compound is first reduced to the primary alcohol, the resulting 2-(2-amino-4-fluorophenyl)ethanol could potentially undergo this rearrangement, although the aromatic amine is more likely to form a stable diazonium salt.

Role of Catalytic Cycles in Enhancing Reaction Efficiency and Selectivity

Catalysis plays a crucial role in both the synthesis and functionalization of this compound and its derivatives.

Catalytic Hydrogenation A common route to this compound involves the catalytic hydrogenation of its nitro precursor, Methyl 2-(4-fluoro-2-nitrophenyl)acetate. wikipedia.orgprepchem.com This reaction typically employs a heterogeneous catalyst like palladium on carbon (Pd/C). The catalytic cycle involves the adsorption of hydrogen and the nitro compound onto the catalyst surface, followed by a stepwise reduction of the nitro group to an amino group and desorption of the product.

Cross-Coupling Reactions Derivatives of the title compound are excellent candidates for transition-metal-catalyzed cross-coupling reactions. If the amino group is converted to a halide or triflate via diazotization and a Sandmeyer-type reaction, the resulting aryl halide can participate in catalytic cycles like the Suzuki, Heck, or Sonogashira couplings to form new carbon-carbon or carbon-heteroatom bonds. For example, a Suzuki coupling would involve a catalytic cycle with a palladium(0) species undergoing oxidative addition to the aryl halide, transmetalation with an organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. acs.org

Lewis Acid Catalysis Reactions such as Friedel-Crafts acylation on the aromatic ring, while potentially complex due to the presence of the basic amino group, are promoted by Lewis acid catalysts like AlCl₃ or TiCl₄. nih.govcore.ac.uk These catalysts activate the acylating agent, making it a more potent electrophile.

Table 3: Examples of Catalytic Reactions for Derivatives

| Reaction Type | Catalyst System | Substrate Derivative | Product Type |

| Hydrogenation | Pd/C, H₂ | 2-Nitro precursor | Title Compound prepchem.com |

| Suzuki Coupling | Pd(PPh₃)₄, Base | 2-Bromo derivative | Biaryl compound acs.org |

| Acylation | TiCl₄ or ZnBr₂ | Aromatic Ring | Aryl Ketone core.ac.uk |

| Umpolung Coupling | Ni(OAc)₂, Zn | Phosphine (B1218219) Chloride + Isocyanate | Phosphinecarboxamide acs.org |

Systematic Derivatization and Analogue Synthesis

Chemical Modification of the Amino Functionality: Amides, Ureas, Carbamates, and Cyclic Derivatives

The primary amino group on the phenyl ring is a highly reactive nucleophile, making it a prime target for a variety of chemical transformations. These modifications are fundamental in creating diverse libraries of compounds for screening and optimization.

Common modifications include:

Amide Formation: The amino group readily reacts with acylating agents such as acyl chlorides, anhydrides, or activated carboxylic acids to form stable amide bonds. Reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are often used to facilitate the coupling of carboxylic acids to the amine, a common strategy in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs). mdpi.com

Urea (B33335) and Carbamate Synthesis: The reaction of the amine with isocyanates yields urea derivatives, while reaction with chloroformates or other activated carbonyl species produces carbamates. nih.gov These functional groups are valuable for their ability to act as hydrogen bond donors and acceptors, which can be critical for molecular recognition at biological targets. nih.gov

Cyclic Derivatives: Through intramolecular reactions or reactions with bifunctional reagents, the amino group can be incorporated into new ring systems, such as benzodiazepines or other fused heterocycles, dramatically altering the scaffold's three-dimensional shape.

| Reagent Type | Example Reagent | Resulting Functional Group | Significance |

|---|---|---|---|

| Activated Carboxylic Acid | R-COOH + HATU/DIPEA | Amide (-NH-CO-R) | Forms stable, planar linkages often found in bioactive molecules. mdpi.com |

| Isocyanate | R-N=C=O | Urea (-NH-CO-NH-R) | Introduces potent hydrogen bonding motifs. nih.gov |

| Acyl Chloride | R-CO-Cl | Amide (-NH-CO-R) | A classic and efficient method for acylation. |

| Chloroformate | R-O-CO-Cl | Carbamate (-NH-CO-O-R) | Creates a hybrid ester-amide linkage with distinct properties. |

Targeted Transformations of the Fluorophenyl Moiety: Orthogonal Functionalization

Modifying the fluorophenyl ring without altering the other functional groups requires strategic, or "orthogonal," chemical methods. The existing substituents—the activating ortho,para-directing amino group and the deactivating ortho,para-directing fluoro group—govern the regioselectivity of further substitutions. Electrophilic aromatic substitution reactions, such as halogenation, nitration, or Friedel-Crafts reactions, would likely occur at the positions ortho or para to the powerful activating amino group (positions 3 and 5). Achieving substitution at other positions, such as position 6, would require more advanced techniques, potentially involving protection of the amine followed by directed metalation. Such targeted functionalization allows for the introduction of new chemical handles or modulating groups to fine-tune electronic and steric properties.

Ester Group Manipulations: Formation of Carboxylic Acids, Amides, and Alternate Esters

The methyl ester functionality provides a gateway to several important classes of compounds. These transformations are often straightforward and high-yielding.

Key manipulations include:

Hydrolysis to Carboxylic Acid: The ester can be saponified, typically using a base like lithium hydroxide (B78521) in a solvent mixture such as THF and water, to yield the corresponding carboxylic acid. mdpi.com This acid is a versatile intermediate, ready for coupling reactions to form amides or new esters.

Amide Formation (Aminolysis): Direct reaction of the ester with an amine can form an amide, although this often requires harsh conditions. A more common route is the hydrolysis of the ester to the carboxylic acid, followed by an amide coupling reaction. mdpi.com

Transesterification: Reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst replaces the methyl group with a different alkyl or aryl group, forming a new ester. This allows for the modulation of properties like solubility and metabolic stability. A general method involves using trimethylchlorosilane in the desired alcohol. mdpi.com

| Transformation | Typical Reagents | Product Functional Group | Synthetic Utility |

|---|---|---|---|

| Hydrolysis | LiOH, NaOH, or KOH in H₂O/THF | Carboxylic Acid (-COOH) | Key intermediate for amide bond formation. mdpi.com |

| Aminolysis (via acid) | 1. Hydrolysis; 2. Amine + Coupling Agent (e.g., HATU) | Amide (-CONH-R) | Creates structurally diverse and stable derivatives. mdpi.com |

| Transesterification | R-OH + Acid or Base Catalyst | Alternate Ester (-COO-R) | Modifies steric bulk, lipophilicity, and metabolic profile. mdpi.com |

Synthesis of Stereoisomers and Diastereomeric Forms

The α-carbon atom of Methyl 2-(2-amino-4-fluorophenyl)acetate is a chiral center, meaning the compound can exist as a pair of enantiomers (R and S forms). In many biological applications, particularly for pharmaceuticals, a single stereoisomer is responsible for the desired activity. Therefore, methods to obtain enantiomerically pure forms are critical.

Strategies for stereoselective synthesis include:

Asymmetric Synthesis: This involves building the molecule from achiral precursors using a chiral catalyst or a chiral auxiliary. One established method for synthesizing chiral α-amino acids involves the alkylation of a Ni(II) complex of a Schiff base derived from glycine (B1666218) and a recyclable chiral auxiliary. mdpi.com This approach allows for the direct formation of a specific enantiomer.

Optical Resolution: A racemic mixture of the compound can be separated into its individual enantiomers. This is often achieved by reacting the racemic amine with a chiral resolving agent, such as an enantiomerically pure acid, to form a pair of diastereomeric salts. nih.gov These salts have different physical properties (e.g., solubility) and can be separated by crystallization, after which the pure enantiomer of the starting material is recovered.

The existence of commercially available, stereoisomerically pure related compounds, such as (S)-methyl 2-amino-2-(4-fluorophenyl)acetate, confirms that such separations and syntheses are well-established. chemsrc.com

Structural Analogues via Scaffold Modification and Isosteric Replacement

Beyond derivatizing the existing functional groups, new analogues can be created by making fundamental changes to the molecular scaffold. These strategies are central to lead optimization in drug discovery. researchgate.net

Isosteric Replacement: This involves substituting one atom or group for another with similar physical or chemical properties. researchgate.net For this scaffold, the fluorine atom could be replaced with other halogens (Cl, Br) or with groups like methyl (-CH₃) or hydroxyl (-OH) to probe the effect of electronics and size at that position. nih.gov Analogues such as Methyl 2-amino-2-(4-chlorophenyl)acetate and Methyl 2-amino-2-(4-hydroxyphenyl)acetate are known examples of this approach. cymitquimica.comnih.gov The trifluoromethyl group (CF₃) is often used as a bioisostere for an isopropyl group. mdpi.com

Scaffold Hopping: This more drastic modification involves replacing the entire phenylacetate (B1230308) core with a structurally different but functionally similar framework. researchgate.netnih.gov For instance, the phenyl ring could be exchanged for a different aromatic system, like pyridine (B92270) or thiophene, to explore novel chemical space, alter pharmacokinetic properties, or escape patent limitations.

| Analogue Name | Modification Type | Change from Parent Compound |

|---|---|---|

| Methyl 2-(2-amino-4-chlorophenyl)acetate | Isosteric Replacement | Fluorine at C4 replaced with Chlorine. cymitquimica.com |

| Methyl 2-(2-amino-4-hydroxyphenyl)acetate | Isosteric Replacement | Fluorine at C4 replaced with Hydroxyl. nih.gov |

| Methyl 2-(4-amino-2-fluorophenyl)acetate | Scaffold Modification (Isomer) | Positions of Amino and Fluoro groups are swapped. synquestlabs.com |

| (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate | Isomerism (Positional & Stereo) | Amino group at α-carbon, not on the ring; S-configuration. chemsrc.com |

Advanced Spectroscopic and Diffraction Based Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for establishing the carbon-hydrogen framework of Methyl 2-(2-amino-4-fluorophenyl)acetate.

The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. The chemical shifts (δ) are influenced by the shielding and deshielding effects of neighboring atoms and functional groups. For instance, the protons of the methyl ester group are expected to appear as a singlet in a distinct region of the spectrum, while the protons on the aromatic ring will exhibit more complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. The integration of the signals reveals the relative number of protons in each environment.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shift of each carbon is highly sensitive to its hybridization and the electronegativity of attached atoms. The carbonyl carbon of the ester group will resonate at a significantly downfield chemical shift, while the carbons of the aromatic ring will appear in a characteristic range, with their precise shifts influenced by the amino and fluoro substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1' | - | ~120.5 |

| 2' | - | ~145.0 (d, JC-F) |

| 3' | ~6.8 (dd) | ~110.0 (d, JC-F) |

| 4' | - | ~160.0 (d, JC-F) |

| 5' | ~6.6 (dd) | ~115.0 (d, JC-F) |

| 6' | ~7.1 (t) | ~130.0 (d, JC-F) |

| 1 | - | ~172.0 |

| 2 | ~3.6 (s) | ~40.0 |

| OCH₃ | ~3.7 (s) | ~52.0 |

| NH₂ | ~4.5 (br s) | - |

Note: These are predicted values and may differ from experimental data. 'd' denotes a doublet and 't' denotes a triplet, with coupling to fluorine indicated. 'dd' is a doublet of doublets, and 'br s' is a broad singlet. Coupling constants (J) are crucial for confirming assignments.

Two-dimensional (2D) NMR experiments are pivotal in assembling the complete molecular structure by revealing correlations between different nuclei. bldpharm.comchemsrc.comnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically over two to three bonds. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, helping to assign their specific positions. chemsrc.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation). chemsrc.com This is a powerful tool for unambiguously assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds (and sometimes four). bldpharm.com This is crucial for piecing together the molecular fragments. For example, HMBC would show correlations from the methyl ester protons to the ester carbonyl carbon, and from the benzylic protons to the aromatic ring carbons, thus confirming the connectivity of the entire molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This provides valuable information about the three-dimensional conformation of the molecule.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. rsc.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, leading to strong signals. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing a direct probe of the effects of the amino and methyl acetate (B1210297) substituents on the aromatic ring. acs.org Furthermore, coupling between the ¹⁹F nucleus and neighboring protons (¹H) and carbons (¹³C) provides additional structural information and aids in the assignment of their respective spectra. rsc.orgnih.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high accuracy allows for the unambiguous determination of the elemental composition and thus the molecular formula of this compound. For instance, a calculated exact mass for the protonated molecule [M+H]⁺ can be compared with the experimentally determined mass to confirm the molecular formula C₉H₁₁FNO₂.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like amino acid derivatives. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets from which ions are generated. This method typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, allowing for the clear determination of the molecular weight.

By inducing fragmentation of the parent ion (e.g., through collision-induced dissociation in a tandem mass spectrometer, MS/MS), a characteristic fragmentation pattern is obtained. The analysis of these fragment ions provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of the methoxy (B1213986) group, the entire ester group, or cleavage of the bond between the phenyl ring and the acetate moiety. The specific masses of the resulting fragment ions would further confirm the proposed structure.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming the molecular weight and deducing the structural connectivity of a molecule by analyzing its fragmentation patterns. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ of this compound (with a molecular weight of 183.18 g/mol ) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure.

The fragmentation of protonated amino esters often involves characteristic losses related to the ester and amino functionalities. unito.itnih.gov For this compound, the primary site of protonation would be the basic amino group. The fragmentation cascade is predicted to involve several key pathways:

Loss of a methoxy radical (•OCH₃): Cleavage of the O-CH₃ bond in the ester group results in a prominent acylium ion.

Loss of the carbomethoxy group (•COOCH₃): Alpha-cleavage next to the aromatic ring can lead to the expulsion of the entire methyl acetate side chain.

Sequential loss of water and carbon monoxide: A common fragmentation pathway for protonated amino acids and their derivatives involves the initial loss of water followed by the elimination of carbon monoxide. nih.gov

These predicted fragmentation patterns allow for the unambiguous identification of the compound and differentiation from its isomers.

Table 1: Predicted MS/MS Fragmentation of [M+H]⁺ for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Predicted Fragment Structure |

| 184.08 | 153.05 | •OCH₃ (31.03) | [C₈H₇FNO]⁺ |

| 184.08 | 125.05 | •COOCH₃ (59.03) | [C₆H₆FN]⁺ |

| 184.08 | 138.06 | H₂O + CO (46.02) | [C₇H₆FN]⁺ |

| 184.08 | 166.07 | H₂O (18.01) | [C₉H₈FNO]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Methods for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. nih.gov The IR and Raman spectra of this compound are expected to display characteristic bands corresponding to its amine, ester, and substituted phenyl moieties. By comparing with data from similar structures, such as other fluorophenyl and amino-substituted compounds, a detailed assignment of vibrational modes can be achieved. researchgate.netresearchgate.net

Key expected vibrational frequencies include:

N-H Stretching: The primary amine will show symmetric and asymmetric stretching vibrations.

C=O Stretching: The ester carbonyl group gives rise to a strong, characteristic absorption band in the IR spectrum.

C-F Stretching: A strong band corresponding to the carbon-fluorine bond is expected.

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the phenyl ring.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Primary Amine | N-H Asymmetric Stretch | 3450 - 3350 | Medium |

| Primary Amine | N-H Symmetric Stretch | 3350 - 3250 | Medium |

| Aliphatic C-H | C-H Stretch | 2990 - 2940 | Medium-Weak |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak |

| Ester Carbonyl | C=O Stretch | 1750 - 1730 | Strong |

| Aromatic Ring | C=C Stretch | 1620 - 1580 | Medium |

| Aromatic Ring | C=C Stretch | 1520 - 1470 | Medium |

| Ester C-O | C-O Stretch | 1250 - 1150 | Strong |

| Aryl C-F | C-F Stretch | 1270 - 1210 | Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Techniques for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems and chromophores. nih.gov The primary chromophore in this compound is the substituted benzene (B151609) ring. The presence of the amino (-NH₂) and fluoro (-F) groups, which act as auxochromes, modifies the absorption characteristics of the benzene ring.

The amino group typically causes a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the π → π* transitions of the benzene ring. The fluorine atom's effect is generally less pronounced. The UV-Vis spectrum, likely recorded in a solvent like methanol (B129727) or ethanol, is expected to show characteristic absorption bands corresponding to these electronic transitions. researchgate.net Analysis of these bands helps to confirm the nature of the aromatic system and its substitution pattern.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Predicted λmax (nm) |

| Substituted Benzene Ring | π → π* (Primary Band) | ~230 - 250 |

| Substituted Benzene Ring | π → π* (Secondary Band) | ~280 - 300 |

X-ray Crystallography for Solid-State Molecular Geometry and Supramolecular Assembly

While spectroscopic methods provide data on connectivity and electronic structure, single-crystal X-ray crystallography offers the definitive determination of the three-dimensional molecular structure in the solid state, including precise bond lengths, bond angles, and torsional angles. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to determine optimized molecular geometries, bond lengths, bond angles, and other structural parameters with high accuracy. For Methyl 2-(2-amino-4-fluorophenyl)acetate, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311+G(2d,p), would be performed to find the molecule's lowest energy conformation. nih.gov

The calculations would begin with an initial guess of the molecular structure, which is then iteratively optimized to minimize the total electronic energy. The results provide a detailed three-dimensional model of the molecule. For instance, the planarity of the phenyl ring, the pyramidalization of the amino group, and the orientation of the methyl acetate (B1210297) side chain would be precisely determined. researchgate.net A comparison between the calculated parameters and experimental data, if available from techniques like X-ray crystallography, can validate the accuracy of the computational model. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated via DFT/B3LYP) Note: This table presents hypothetical data typical for such a compound, as specific experimental or published computational results were not available in the search.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C(aromatic)-F | 1.35 Å |

| C(aromatic)-N | 1.40 Å | |

| C(aromatic)-C(methylene) | 1.51 Å | |

| C(methylene)-C(carbonyl) | 1.52 Å | |

| C=O | 1.21 Å | |

| C-O(ester) | 1.34 Å | |

| Bond Angles | F-C-C(aromatic) | 118.5° |

| N-C-C(aromatic) | 121.0° | |

| C(aromatic)-C(methylene)-C(carbonyl) | 112.0° | |

| O=C-O(ester) | 124.0° | |

| Dihedral Angle | C(aromatic)-C(aromatic)-C(methylene)-C(carbonyl) | ~90° |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as an electron acceptor (electrophile). youtube.comlibretexts.orgyoutube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the amino group. The LUMO is likely distributed over the electron-withdrawing methyl acetate group and the aromatic ring. mendeley.com

Table 2: Representative FMO Energy Values (Calculated via TD-DFT) Note: This table contains illustrative data based on similar aromatic compounds.

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

These values help in predicting how the molecule will interact with other reagents. The locations of the HOMO and LUMO indicate the most probable sites for electrophilic and nucleophilic attack, respectively.

Electrostatic Potential (MEP) Mapping and Natural Bond Orbital (NBO) Analysis

Molecular Electrostatic Potential (MEP) Mapping visually represents the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the fluorine, the carbonyl oxygen, and the nitrogen atoms, indicating their nucleophilic character. researchgate.net Positive potential would be expected around the amino hydrogens. researchgate.net

Natural Bond Orbital (NBO) Analysis provides a detailed picture of bonding and orbital interactions within a molecule. uni-muenchen.de It transforms the complex molecular orbitals into a localized Lewis structure representation of bonds and lone pairs. NBO analysis is particularly useful for studying intramolecular interactions, such as hyperconjugation and charge delocalization. It quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu For the title compound, significant interactions would include the delocalization of the nitrogen lone pair (nN) into the antibonding π* orbitals of the phenyl ring, and interactions involving the fluorine and ester groups. nih.gov

Table 3: Illustrative NBO Analysis - Major Donor-Acceptor Interactions Note: This table shows hypothetical but representative stabilization energies for the specified interactions.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (N) | π* (Caromatic-Caromatic) | ~50-60 |

| LP (F) | σ* (Caromatic-Caromatic) | ~2-4 |

| LP (Ocarbonyl) | σ* (Ccarbonyl-Cmethylene) | ~2-3 |

| σ (Caromatic-H) | π* (Caromatic-Caromatic) | ~3-5 |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes, molecular flexibility, and intermolecular interactions in different environments (e.g., in a solvent). mdpi.comresearchgate.net

For this compound, an MD simulation could explore the rotational freedom around the single bonds, such as the bond connecting the phenyl ring to the methylene (B1212753) group. This would reveal the accessible conformations of the molecule in solution and their relative stabilities. scirp.org Furthermore, by simulating the molecule in a solvent like water, one can study the formation and dynamics of hydrogen bonds between the amino group and water molecules, which is crucial for understanding its solubility and behavior in aqueous media. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Principles (Methodological Focus)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (QSPR). wikipedia.org The fundamental principle is that the structure of a molecule dictates its activity or properties.

The development of a QSAR/QSPR model involves several key steps: numberanalytics.com

Data Set Selection: A collection of compounds with known activities or properties is assembled.

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These can be 2D descriptors (based on connectivity) or 3D descriptors (based on the 3D structure). nih.gov

Variable Selection: From the large pool of calculated descriptors, a subset that is most relevant to the property of interest is selected using statistical methods.

Model Construction: A mathematical model is built using techniques like Multiple Linear Regression (MLR) or machine learning algorithms to establish a relationship between the selected descriptors and the activity/property. irma-international.org

Validation: The model's predictive power and robustness are rigorously tested using internal and external validation techniques to ensure its reliability for predicting the properties of new, untested compounds. wikipedia.orgirma-international.org An essential aspect of validation is defining the model's Applicability Domain (AD), which specifies the chemical space in which the model can make reliable predictions. nih.gov

For a class of compounds including this compound, a QSAR model could be developed to predict, for example, their inhibitory activity against a specific enzyme, based on descriptors related to their electronic properties, size, and hydrophobicity.

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry allows for the prediction of various spectroscopic data from first principles, primarily using DFT. These theoretical spectra can aid in the interpretation of experimental results.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. mdpi.com These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated IR spectrum for this compound would show characteristic peaks for the N-H stretches of the amino group, the C=O stretch of the ester, C-F stretch, and various vibrations associated with the aromatic ring. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict NMR chemical shifts (¹H and ¹³C) and coupling constants. acs.org The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. Predicting the NMR spectrum can help in assigning the peaks in an experimental spectrum and confirming the molecular structure. For the title compound, distinct chemical shifts would be predicted for the aromatic protons, the methylene protons, the methyl protons of the ester, and the amine protons. researchgate.net

Applications in Advanced Chemical Synthesis and Material Science

Utilization as Versatile Chiral Building Blocks in Asymmetric Catalysis

Amino acids and their derivatives are fundamental chiral building blocks in organic synthesis. acs.org The enantiopure forms of compounds like Methyl 2-(2-amino-4-fluorophenyl)acetate are of significant interest for the synthesis of enantiomerically pure target molecules. The primary amino group and the carboxylic ester moiety allow for a wide range of chemical transformations, making it a valuable starting material for the construction of more complex chiral molecules.

The fluorinated phenyl ring is a particularly noteworthy feature. The introduction of fluorine into organic molecules can significantly alter their biological and physicochemical properties, such as metabolic stability and binding affinity to biological targets. Therefore, chiral fluorinated building blocks are in high demand in medicinal chemistry and drug discovery. For instance, the 2-amino-4-fluorophenyl moiety has been incorporated into potent and selective histone deacetylase (HDAC) inhibitors, highlighting the importance of this structural unit in the development of therapeutic agents. nih.govnih.gov

The general utility of amino acid derivatives in asymmetric synthesis is well-established. They can be used to introduce chirality, serve as scaffolds for further functionalization, and participate in stereoselective reactions. While specific examples for this compound are not readily found, the principles of asymmetric synthesis strongly support its potential in this area.

Table 1: Potential Asymmetric Transformations Utilizing Chiral Amino Acid Derivatives

| Transformation | Reagent/Catalyst | Product Type | Potential Application |

| N-alkylation | Alkyl halide, Base | Secondary amine | Synthesis of chiral ligands |

| N-acylation | Acyl chloride, Base | Amide | Peptide synthesis, Bioactive molecules |

| Ester reduction | Reducing agent (e.g., LiAlH4) | Chiral amino alcohol | Chiral auxiliaries, Ligand synthesis |

| Amide coupling | Amine, Coupling agent | Chiral amide | Complex molecule synthesis |

Precursor Role in the Multi-Step Synthesis of Complex Organic Architectures

The structural features of this compound make it an attractive precursor for the multi-step synthesis of complex organic molecules. The amino group can be readily derivatized to form amides, sulfonamides, or carbamates, while the ester can be hydrolyzed, reduced, or converted to other functional groups. The aromatic ring can also undergo further substitution reactions, although the fluorine and amino groups will influence the regioselectivity of such transformations.

The synthesis of bioactive molecules often involves the assembly of several building blocks in a sequential manner. Amino acetophenones, for example, have been demonstrated as valuable starting materials for the diversity-oriented synthesis of natural product analogs. nih.gov Similarly, this compound could serve as a key intermediate in the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. The "2-amino-4-fluorophenyl" scaffold is present in molecules designed as potent and selective HDAC inhibitors, indicating its value in constructing complex and biologically active architectures. nih.govnih.gov

Table 2: Exemplary Synthetic Routes Starting from Amino Acid Derivatives

| Starting Material Type | Key Reactions | Target Molecule Class |

| Amino acid ester | Amide coupling, Cyclization | Heterocycles (e.g., benzodiazepines, quinoxalines) |

| Amino acid ester | Reduction, Oxidation, Olefination | Complex acyclic and cyclic structures |

| Amino acid ester | Cross-coupling reactions (on the aromatic ring) | Functionalized aromatic compounds |

Integration as Monomeric Units in Polymer Chemistry and Functional Material Development

Amino acid-based polymers, or poly(amino acid)s, are a class of biodegradable and biocompatible materials with a wide range of applications in medicine and biotechnology. nih.gov While the direct polymerization of this compound is not a common route to high molecular weight polymers, derivatives of this compound could serve as functional monomers. For instance, the amino or ester group could be modified to introduce a polymerizable moiety, such as a vinyl or acrylic group.

The incorporation of the 2-amino-4-fluorophenyl side chain into a polymer could impart specific properties to the resulting material. The fluorine atoms could enhance thermal stability and hydrophobicity, while the amino groups could provide sites for post-polymerization modification or influence the polymer's pH-responsiveness. The synthesis of molecularly imprinted polymers (MIPs) for amino acid derivatives has been explored, demonstrating the utility of such monomers in creating materials with specific recognition capabilities. researchgate.netnih.gov

Table 3: Potential Polymer Architectures Incorporating Amino Acid-Derived Monomers

| Monomer Type | Polymerization Method | Polymer Type | Potential Application |

| Acryloyl or methacryloyl derivative | Free radical polymerization | Functional acrylic polymer | Drug delivery, smart materials |

| Isocyanate or diol derivative | Polycondensation | Polyurethane or polyester | Biodegradable materials, tissue engineering |

| N-carboxyanhydride (from the corresponding amino acid) | Ring-opening polymerization | Polypeptide | Biomaterials, drug delivery |

Ligand Design and Synthesis for Transition Metal Catalysis

Chiral ligands are crucial components of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. Amino acids and their derivatives are excellent platforms for the design and synthesis of new chiral ligands. mdpi.commdpi.com The amino and carboxylate groups can coordinate to a metal center, and the side chain can be modified to tune the steric and electronic properties of the ligand.

This compound could be a precursor for various types of chiral ligands. For example, reduction of the ester to an alcohol followed by phosphine (B1218219) introduction could lead to P,N-ligands. Alternatively, conversion to an amide could yield N,N'- or N,O-ligands. The fluorine atom on the phenyl ring could influence the electronic properties of the metal center, potentially leading to improved catalytic activity or selectivity. While specific ligands derived from this exact molecule are not prominent in the literature, the general strategy of using amino acid scaffolds for ligand development is a very active area of research. rutgers.edu

Table 4: Classes of Chiral Ligands Derivable from Amino Acid Scaffolds

| Ligand Class | Key Structural Feature | Metal Compatibility | Typical Reactions Catalyzed |

| P,N-Ligands | Phosphorus and Nitrogen donor atoms | Palladium, Rhodium, Iridium | Asymmetric hydrogenation, allylic alkylation |

| N,N-Ligands | Two Nitrogen donor atoms | Copper, Ruthenium, Palladium | Asymmetric cyclopropanation, Diels-Alder |

| N,O-Ligands | Nitrogen and Oxygen donor atoms | Titanium, Zinc, Copper | Asymmetric aldol reactions, Michael additions |

Contribution to Methodological Advancements in Organic Transformations

The development of new synthetic methodologies is a cornerstone of organic chemistry. Novel building blocks with unique reactivity can drive the discovery of new reactions and transformations. The combination of functionalities in this compound could be exploited in the development of new synthetic methods. For example, the ortho-amino group could act as a directing group in C-H activation reactions on the phenyl ring, enabling the introduction of new functional groups at specific positions. Transition-metal-catalyzed C–H bond activation is a powerful tool for the synthesis of complex molecules. nih.gov

Furthermore, the fluorine substituent can influence the reactivity of the aromatic ring and the adjacent functional groups, potentially leading to novel and selective transformations. The synthesis of fluorinated amino acids and their derivatives is an area of ongoing research, with flow chemistry being explored as a sustainable and efficient approach. fu-berlin.de The unique electronic properties of fluorinated compounds can lead to unexpected and useful reactivity, contributing to the expansion of the synthetic chemist's toolkit.

Biochemical Interactions and Mechanistic Insights in Vitro and in Silico Studies Only

Advanced Analytical Methodologies for Compound Characterization and Purity

Chromatographic Separation Techniques for Compound Isolation and Purity Assessment

Chromatographic techniques are fundamental for the isolation and purity determination of pharmaceutical intermediates and active compounds. For a molecule like Methyl 2-(2-amino-4-fluorophenyl)acetate, which possesses a primary amine, an ester group, and a fluorinated aromatic ring, a variety of chromatographic methods can be employed.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Principles

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. The polarity of this compound, conferred by its amino and ester functionalities, makes it an ideal candidate for HPLC analysis.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC and would be highly suitable for this compound. A C18 or C8 stationary phase would likely be used. The mobile phase would typically consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), with an acid additive such as formic acid or trifluoroacetic acid to ensure the protonation of the amino group and improve peak shape.

Detection Principles:

UV Detection: The presence of the phenyl ring in the molecule allows for strong ultraviolet (UV) absorbance, making UV detection a simple and robust method for quantification and purity assessment. The detection wavelength would likely be set around the absorbance maximum of the fluorinated aminophenyl moiety.

Fluorescence Detection: For enhanced sensitivity, especially for trace-level impurity analysis, fluorescence detection can be employed following derivatization of the primary amino group with a fluorogenic reagent. Common derivatizing agents for amino acids include o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, or 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl). researchgate.net

A hypothetical HPLC method for purity analysis is outlined in the table below.

Table 1: Hypothetical HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization is a mandatory step to increase its volatility and thermal stability. sigmaaldrich.comgcms.cz

Derivatization: The primary amino group and any potential active hydrogens can be derivatized. A common approach for amino acids is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.com Acylation with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) can also be used to create volatile derivatives suitable for GC analysis, particularly with electron capture detection (ECD) for high sensitivity. jfda-online.com

Trace Analysis: GC coupled with a sensitive detector like a flame ionization detector (FID) or a mass spectrometer (MS) is well-suited for the analysis of volatile impurities that might be present in the compound.

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound contains a chiral center at the alpha-carbon, the separation of its enantiomers is crucial if it is intended for use in stereospecific synthesis. Chiral chromatography is the most effective method for determining enantiomeric purity. nih.gov

Direct Chiral HPLC: This involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for the separation of a broad range of chiral compounds. nih.gov For amino acid derivatives, ligand-exchange chromatography with a chiral selector in the mobile phase or coated on the stationary phase can also be effective. nih.gov A patent for a structurally similar compound, 3-amino-3-(4-fluorophenyl)propionic acid, describes its chiral separation on a stationary phase based on a chiral selector, using a mobile phase of copper (II) acetate (B1210297) solution and methanol. This suggests a similar approach could be successful for this compound.

Indirect Chiral HPLC: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. Reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) are commonly used for this purpose with amino acids.

Hyphenated Analytical Techniques for Integrated Separation and Identification (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the structural confirmation of the main compound and the identification of unknown impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. For this compound, LC-MS would be the method of choice for confirming its molecular weight and for identifying process-related impurities and degradation products. mdpi.comresearchgate.net Electrospray ionization (ESI) in positive ion mode would likely be used, which would readily protonate the primary amino group to generate a strong [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) could then be used to fragment this ion to obtain structural information for both the parent compound and any co-eluting impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization, GC-MS provides high-resolution separation and detailed mass spectral data. sigmaaldrich.com The fragmentation patterns observed in the electron ionization (EI) mass spectrum of the derivatized compound can provide definitive structural confirmation. GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities.

Pre- and Post-Column Derivatization Strategies for Enhanced Analytical Performance

Derivatization can be performed either before the chromatographic separation (pre-column) or after the separation but before detection (post-column) to enhance analytical performance. nih.gov

Pre-Column Derivatization:

For HPLC: As mentioned, derivatization with reagents like OPA or FMOC-Cl can significantly enhance the fluorescence signal, leading to much lower detection limits compared to UV detection. researchgate.netnih.gov This is particularly useful for quantifying trace amounts of the compound or its amino-containing impurities.

For GC: Derivatization is a prerequisite for the analysis of this compound to increase its volatility.

Post-Column Derivatization: While less common than pre-column derivatization, this technique can be used in HPLC to react the separated analytes with a reagent that allows for more sensitive or selective detection. For amino acids, a classic example is the reaction with ninhydrin, which produces a colored compound detectable by visible light absorbance. However, for a compound like this compound, the sensitivity of modern MS detectors often negates the need for post-column derivatization.

Table 2: Summary of Potential Derivatization Reagents

| Technique | Purpose | Derivatizing Agent | Detection Method |

| HPLC | Enhanced Sensitivity | o-Phthalaldehyde (OPA)/thiol | Fluorescence |

| HPLC | Enhanced Sensitivity | 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | Fluorescence |

| GC | Increased Volatility | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | FID, MS |

| GC | Increased Volatility | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | FID, MS |

| Chiral HPLC (Indirect) | Diastereomer Formation | Marfey's Reagent | UV |

Future Research Trajectories and Emerging Paradigms

Development of Sustainable and Green Synthetic Approaches for Compound Production

The chemical industry is increasingly shifting towards more environmentally benign manufacturing processes, a trend that directly impacts the future production of Methyl 2-(2-amino-4-fluorophenyl)acetate. The principles of green chemistry, which emphasize waste prevention, atom economy, and the use of safer chemicals and solvents, are central to this transformation. researchgate.netrsc.org Future research will likely focus on developing synthetic routes that are not only efficient but also have a minimal environmental footprint.

A comparative analysis of traditional versus potential green synthetic parameters for analogous compounds highlights the potential for improvement:

| Parameter | Traditional Synthesis (Illustrative) | Green Synthesis (Prospective) |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Green solvents (e.g., Water, Ethanol, Supercritical CO2) nih.gov |

| Catalyst | Stoichiometric hazardous reagents | Recyclable catalysts, Biocatalysts |

| Atom Economy | Moderate | High |

| Energy Input | High (prolonged heating) | Lower (e.g., microwave, room temperature) |

| Waste Generation | Significant | Minimal |

Exploration of Novel Catalytic Systems for Highly Selective Transformations

Catalysis is at the heart of modern chemical synthesis, and the development of novel catalytic systems is a critical frontier for the production and functionalization of this compound. Research in this area is expected to diverge into two main streams: biocatalysis and advanced transition metal catalysis.

Biocatalysis , the use of enzymes or whole-cell systems to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, aqueous conditions. researchgate.netresearchgate.net For the synthesis of chiral amines and their derivatives, enzymes such as transaminases, amine dehydrogenases, and imine reductases are particularly promising. researchgate.netrsc.org Directed evolution and protein engineering can be employed to tailor these enzymes for the specific substrate, this compound, potentially enabling the enantioselective synthesis of a single isomer, which is often a crucial requirement for pharmaceutical applications. researchgate.netchemsrc.com

Transition metal catalysis continues to be a powerhouse for the formation of carbon-nitrogen and carbon-carbon bonds. Future research could focus on developing more efficient and selective catalysts based on palladium, rhodium, or copper for the synthesis and derivatization of the target compound. researchgate.netresearchgate.net For instance, palladium-catalyzed cross-coupling reactions could be employed for the late-stage functionalization of the aromatic ring, while rhodium-catalyzed asymmetric hydrogenation could be a key step in producing enantiomerically pure derivatives. nih.govnih.gov The development of catalysts that operate under milder conditions and with lower catalyst loadings will be a key objective.

| Catalyst Type | Potential Transformation | Advantages |

| Transaminases | Asymmetric amination of a keto-ester precursor | High enantioselectivity, mild conditions rsc.org |

| Amine Dehydrogenases | Reductive amination of a keto-ester precursor | Use of ammonia (B1221849) as a green amine source researchgate.net |

| Palladium Catalysts | Cross-coupling reactions for C-C or C-N bond formation | Broad substrate scope, functional group tolerance researchgate.net |

| Rhodium Catalysts | Asymmetric hydrogenation of imines or enamides | High enantioselectivity for chiral amine synthesis nih.gov |

Integration with Flow Chemistry, Microfluidics, and Automated Synthesis Platforms

The integration of chemical synthesis with advanced engineering platforms such as flow chemistry, microfluidics, and automated systems is set to revolutionize the production of fine chemicals, including this compound. mdpi.comacs.org These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the potential for rapid process optimization and scale-up. studysmarter.co.uk

Flow chemistry , where reactions are carried out in a continuously flowing stream, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.comlibretexts.org This can lead to higher yields, fewer byproducts, and safer handling of hazardous intermediates. For the synthesis of fluorinated compounds, which can involve highly reactive intermediates, flow chemistry offers a significantly safer operational window. researchgate.netlibretexts.org